Cocaethylene

Toxicology Lethality Preclinical

For accurate forensic toxicology and clinical research, bzoylecgonine (BE) standards are insufficient to confirm concurrent cocaine and ethanol use or assess the associated unique cardiotoxicity profile. Cocaethylene (CAS 529-38-4) is the only definitive biomarker, formed in vivo via hepatic transesterification, with a distinct pharmacokinetic profile and a 9.1-fold higher association with cardiac arrest. Procure this certified reference standard to ensure method validity for LC-MS/MS and GC-MS quantitative analysis, enabling precise cause-of-death determination and risk stratification in polysubstance abuse studies.

Molecular Formula C18H23NO4
Molecular Weight 317.4 g/mol
CAS No. 529-38-4
Cat. No. B1209957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCocaethylene
CAS529-38-4
Synonymsenzoylecgonine ethyl ester
coca-ethylene
cocaethylene
ethyl (1R,2R,3S,5S)-3-benzoyloxy-8-methyl-8-azabicyclo(3.2.1)octane-2-carboxylate
ethylcocaine
Molecular FormulaC18H23NO4
Molecular Weight317.4 g/mol
Structural Identifiers
SMILESCCOC(=O)C1C2CCC(N2C)CC1OC(=O)C3=CC=CC=C3
InChIInChI=1S/C18H23NO4/c1-3-22-18(21)16-14-10-9-13(19(14)2)11-15(16)23-17(20)12-7-5-4-6-8-12/h4-8,13-16H,3,9-11H2,1-2H3
InChIKeyNMPOSNRHZIWLLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cocaethylene CAS 529-38-4: Procurement for Forensic Toxicology and Analytical Reference Standard Applications


Cocaethylene (CAS 529-38-4, ethylbenzoylecgonine) is a tropane alkaloid analog formed in vivo via hepatic carboxylesterase (hCE-1) catalyzed transesterification of cocaine in the presence of ethanol [1][2]. This psychoactive metabolite is structurally homologous to cocaine but exhibits a distinct pharmacokinetic profile, including a significantly longer elimination half-life. Its primary value in the scientific supply chain is as a critical analytical reference standard for forensic toxicology and clinical research, enabling the accurate detection and quantitation of concurrent cocaine and alcohol use [3].

Why Cocaethylene 529-38-4 Cannot Be Substituted by Generic Cocaine Metabolites Like Benzoylecgonine


Procurement of cocaethylene reference standards (CAS 529-38-4) over generic cocaine metabolites such as benzoylecgonine (BE) or ecgonine methyl ester (EME) is non-negotiable for accurate toxicological analysis. While BE is the primary inactive hydrolytic metabolite of cocaine, it fails to serve as a proxy for the unique pharmacodynamic and pharmacokinetic profile of cocaethylene. Quantitative data demonstrates that cocaethylene is a pharmacologically active compound with a distinct set of potencies at monoamine transporters [1]. Furthermore, benzoylecgonine exhibits negligible cardiotoxicity and lethality even at doses 100-fold greater than cocaine, whereas cocaethylene is a potent cardiotoxic agent with an LD50 substantially lower than that of cocaine [2][3]. Substituting a BE standard for cocaethylene would lead to a critical failure in forensic or clinical interpretation, as it cannot confirm the specific co-ingestion of cocaine and ethanol or provide insight into the associated enhanced toxicity.

Quantitative Differentiation of Cocaethylene CAS 529-38-4 Against Closest Analogs


Cocaethylene vs. Cocaine: Enhanced Lethality (LD50) in Murine Models

In a direct head-to-head comparison in mice, cocaethylene (CE) demonstrates significantly greater lethality than its parent compound, cocaine. The LD50 for cocaethylene is markedly lower, indicating higher acute toxicity [1].

Toxicology Lethality Preclinical

Cocaethylene vs. Cocaine: Prolonged Elimination Half-Life in Humans

A single-blind, crossover clinical study comparing intravenous administration of cocaethylene and cocaine in humans revealed a significantly slower elimination rate for cocaethylene, resulting in a prolonged half-life [1].

Pharmacokinetics Clinical Trial Human

Cocaethylene vs. Cocaine: Higher Brain-to-Plasma Distribution Ratio in Rats

In a comparative study in rats, cocaethylene exhibited the highest brain-to-plasma distribution ratio among cocaine and its major metabolites, suggesting enhanced penetration or retention in the central nervous system [1].

Pharmacokinetics Tissue Distribution Preclinical

Cocaethylene vs. Cocaine: Significantly Higher Rate of Cardiac Arrest in Human Overdose

A prospective cohort study of emergency department patients with acute drug overdose found that the presence of cocaethylene (indicating cocaine and ethanol co-ingestion) was associated with a substantially higher rate of cardiac arrest compared to cocaine exposure alone [1].

Cardiotoxicity Clinical Outcome Emergency Medicine

Cocaethylene vs. Cocaine & Benzoylecgonine: Pharmacological Activity at Dopamine Transporter

In vitro binding studies demonstrate that cocaethylene is equipotent to cocaine at the dopamine transporter (DAT) but is a less potent inhibitor of serotonin and norepinephrine transporters. This contrasts sharply with the primary inactive metabolite, benzoylecgonine, which has negligible activity at these sites [1][2].

Pharmacology Transporter Binding In Vitro

Cocaethylene vs. Cocaine: In Vivo Cardiac Contractility Depression in Canine Model

In a controlled canine model, cocaethylene and cocaine were compared for their acute cardiovascular effects. While both depressed myocardial contractility to a similar degree, cocaethylene's effects were distinguished by a significantly longer duration of action and a different hemodynamic profile when compared to the cocaine plus ethanol combination [1].

Cardiotoxicity Hemodynamics Preclinical

Primary Application Scenarios for Procuring Cocaethylene 529-38-4 Reference Standards


Forensic Toxicology Confirmation of Polysubstance (Cocaine and Ethanol) Use

The presence of cocaethylene in post-mortem blood, urine, or tissue samples is the definitive biomarker for concurrent cocaine and ethanol consumption. The quantitative evidence of its unique formation pathway (hepatic transesterification) [1] and distinct pharmacokinetic profile (e.g., 1.68-hour half-life [2]) makes its detection critical for forensic interpretation. Its 9.1-fold higher association with cardiac arrest in overdose cases [3] provides crucial context for cause-of-death determinations, making a certified reference standard essential for LC-MS/MS and GC-MS confirmation methods.

Clinical Toxicology and Emergency Medicine Research

Given the evidence that cocaethylene exposure is associated with a significantly higher rate of cardiac arrest (6.1% vs. 0.67% for cocaine alone) [3] and prolonged cardiotoxic effects [4], its quantification in patient samples is vital for research into the etiology and management of acute drug overdose. Procuring an analytical standard enables clinical research laboratories to accurately monitor cocaethylene levels, correlating them with adverse outcomes like hyperlactatemia and myocardial injury, thereby informing improved patient risk stratification and treatment protocols.

Preclinical Neuropharmacology of Polysubstance Abuse

Cocaethylene is a unique research tool for studying the neurobiological consequences of polysubstance abuse. As evidenced by its equipotency to cocaine at the dopamine transporter (DAT) [5] and its superior brain-to-plasma distribution ratio of 1.44 [6], it cannot be substituted by cocaine or other metabolites in studies of reward pathway activation, reinforcement, or neurotoxicity. Procurement of high-purity cocaethylene is mandatory for academic and pharmaceutical research aimed at elucidating the distinct molecular mechanisms underlying the enhanced euphoria and addiction liability associated with combined cocaine and alcohol use.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
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